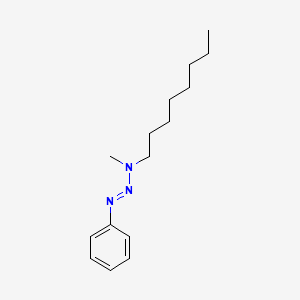
N-Methyl-N-phenyldiazenyl-octan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-phenyldiazenyl-octan-1-amine is a chemical compound with the molecular formula C15H25N3 It is known for its unique structure, which includes a diazenyl group (N=N) bonded to a phenyl ring and an octyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenyldiazenyl-octan-1-amine typically involves the reaction of aniline derivatives with alkylating agents. One common method is the diazotization of aniline followed by coupling with an octylamine derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvents such as dimethyl carbonate and catalysts like aluminum oxide are often employed to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-phenyldiazenyl-octan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-N-phenyldiazenyl-octan-1-amine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-phenyldiazenyl-octan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in redox reactions, influencing cellular pathways and biochemical processes. The compound’s effects are mediated through its ability to modulate the activity of specific proteins and signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-phenyldiazenyl-hexan-1-amine
- N-Methyl-N-phenyldiazenyl-decan-1-amine
- N-Methyl-N-phenyldiazenyl-dodecan-1-amine
Uniqueness
N-Methyl-N-phenyldiazenyl-octan-1-amine is unique due to its specific octyl chain length, which influences its physical and chemical properties. This compound’s reactivity and applications may differ from those of its analogs with shorter or longer alkyl chains.
Propiedades
Número CAS |
66974-81-0 |
|---|---|
Fórmula molecular |
C15H25N3 |
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
N-methyl-N-phenyldiazenyloctan-1-amine |
InChI |
InChI=1S/C15H25N3/c1-3-4-5-6-7-11-14-18(2)17-16-15-12-9-8-10-13-15/h8-10,12-13H,3-7,11,14H2,1-2H3 |
Clave InChI |
YQXDHBMGKYAXRK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(C)N=NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14004594.png)
![Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate](/img/structure/B14004596.png)

![2,7-Naphthalenedisulfonicacid, 4,5-dihydroxy-3,6-bis[2-(4-sulfo-1-naphthalenyl)diazenyl]-](/img/structure/B14004604.png)
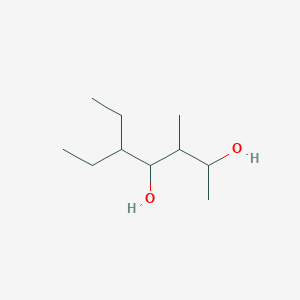
![3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14004619.png)
![diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate](/img/structure/B14004622.png)
![N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14004627.png)
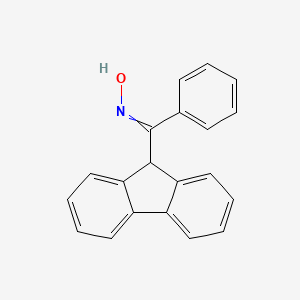
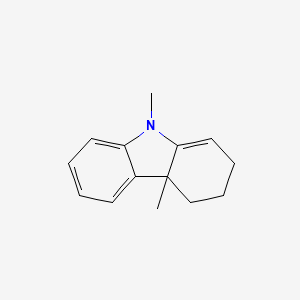
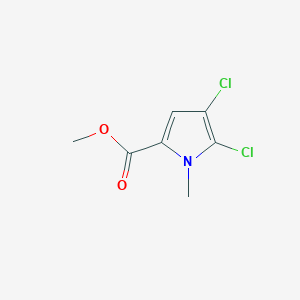
![N-[4-[[4-[(4-acetamidophenyl)methylideneamino]piperazin-1-yl]iminomethyl]phenyl]acetamide](/img/structure/B14004643.png)
![3-[3-(Dimethylamino)propyl]-1,1-dimethyl-3-phenylpiperidin-1-ium iodide](/img/structure/B14004648.png)

